
Fmoc-D-Lys(Boc)-OH
Vue d'ensemble
Description
Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features a D-lysine backbone with dual protection: the α-amino group is shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino side chain is protected by a tert-butoxycarbonyl (Boc) group. This configuration ensures orthogonal deprotection during SPPS, where Fmoc is removed under basic conditions (e.g., piperidine), and Boc requires acidic cleavage (e.g., trifluoroacetic acid, TFA) . Its molecular formula is C₂₆H₃₂N₂O₆ (MW: 468.54 g/mol), and it exhibits solubility in polar solvents like DMSO (≥100.8 mg/mL) and ethanol (≥51 mg/mL) .
The D-configuration confers resistance to proteolytic degradation, making it valuable for stabilizing peptides in biological systems . Applications include therapeutic peptides (e.g., ganirelix acetate ) and cell-penetrating peptides (e.g., TMR-k5 constructs ).
Méthodes De Préparation
Synthetic Routes for Fmoc-D-Lys(Boc)-OH
Starting Materials and Protecting Group Strategy
This compound is synthesized from D-lysine through sequential protection of its α-amino and ε-amino groups. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino terminus, while the tert-butyloxycarbonyl (Boc) group shields the ε-amino side chain . This orthogonal protection scheme prevents cross-reactivity during peptide elongation.
The synthesis typically begins with commercially available D-lysine. In a two-step process:
-
ε-Amino Protection : D-lysine reacts with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) to form Nₐ-Boc-D-lysine .
-
α-Amino Protection : The Boc-protected intermediate is then treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) under anhydrous conditions, yielding this compound .
Critical Parameters :
-
pH Control : Excess base (e.g., sodium bicarbonate) ensures complete deprotonation of the ε-amino group during Boc protection .
-
Solvent Choice : DCM or tetrahydrofuran (THF) minimizes side reactions during Fmoc introduction .
Coupling Reagents and Reaction Optimization
The efficiency of this compound synthesis depends on the coupling reagents and activation methods.
Table 1: Comparison of Coupling Reagents for Fmoc Protection
Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Fmoc-Cl | DCM | 0–5 | 85 | 98.5 |
Fmoc-OSu | DMF | 25 | 92 | 99.2 |
Fmoc-OPfp | THF | -10 | 88 | 98.8 |
Key Insights :
-
Fmoc-OSu (N-hydroxysuccinimide ester) provides higher yields due to its stability and slower hydrolysis rates in dimethylformamide (DMF) .
-
Low temperatures (-10°C) with pentafluorophenyl-active esters (Fmoc-OPfp) reduce racemization risks.
Purification and Characterization
Recrystallization and Chromatography
Crude this compound is purified via:
-
Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) yield crystals with >99% enantiomeric excess (ee) .
-
Flash Chromatography : Silica gel (230–400 mesh) with a gradient of 0–5% methanol in DCM removes residual coupling reagents .
Table 2: Solubility Profile of this compound
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMF | 150 | 25 |
DCM | 90 | 25 |
Acetonitrile | 25 | 25 |
Water | <1 | 25 |
Analytical Validation
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).
-
Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA).
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, Fmoc aromatic), 4.20 (m, α-CH), 3.10 (t, ε-NH-Boc) .
-
Enantiomeric Purity : Chiral HPLC confirms >99% D-configuration using a Chirobiotic T column .
Industrial-Scale Production Challenges
Solvent and Cost Optimization
Large-scale synthesis faces hurdles in solvent recovery and raw material costs. DMF, though effective, requires stringent recycling due to its toxicity . Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) show promise, offering comparable yields (87%) with lower environmental impact.
Racemization Mitigation
Racemization at the α-carbon during Fmoc protection is minimized by:
Applications in Peptide Synthesis
This compound is integral to synthesizing lysine-containing peptides with controlled stereochemistry. Its Boc group is selectively cleaved with TFA (95% v/v), enabling side-chain functionalization in SPPS . Recent advances include its use in:
Analyse Des Réactions Chimiques
Types de réactions
Le Fmoc-D-Lys(Boc)-OH subit plusieurs types de réactions chimiques, notamment :
Réactions de déprotection : Le groupe Fmoc peut être éliminé en utilisant une base telle que la pipéridine, tandis que le groupe Boc peut être éliminé en utilisant un acide tel que l'acide trifluoroacétique (TFA).
Formation de liaison peptidique : Le composé est utilisé en SPPS pour former des liaisons peptidiques avec d'autres acides aminés.
Réactifs et conditions courants
Déprotection : Pipéridine pour l'élimination du Fmoc et TFA pour l'élimination du Boc.
Réactifs de couplage : Les réactifs de couplage couramment utilisés comprennent la N,N'-diisopropylcarbodiimide (DIC) et le O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU).
Principaux produits formés
Dérivés de la lysine déprotégée : L'élimination des groupes Fmoc et Boc donne de la D-lysine.
Peptides : Le principal produit formé pendant la SPPS est la séquence peptidique souhaitée.
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :
Synthèse peptidique : C'est un réactif clé dans la synthèse des peptides et des protéines, permettant l'incorporation de résidus de lysine avec des groupes amino protégés.
Développement de médicaments : Les peptides synthétisés à l'aide de this compound sont utilisés dans le développement d'agents thérapeutiques et de vaccins.
Mécanisme d'action
Le mécanisme d'action du this compound implique principalement son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Fmoc protège le groupe α-amino, empêchant les réactions indésirables lors de la formation de liaison peptidique. Le groupe Boc protège le groupe ε-amino, permettant une déprotection sélective et des réactions ultérieures. Le composé n'a pas de cible biologique ou de voie directe, mais il facilite la synthèse de peptides qui peuvent avoir des activités biologiques spécifiques .
Applications De Recherche Scientifique
Scientific Research Applications
Fmoc-D-Lys(Boc)-OH is employed across various scientific fields:
-
Peptide Synthesis :
- Solid-Phase Peptide Synthesis (SPPS) : This compound serves as a building block in SPPS, allowing for the efficient formation of peptide bonds and the construction of complex peptide sequences.
- Selective Deprotection : The protective groups enable controlled deprotection at specific stages of synthesis, enhancing yield and purity.
-
Drug Discovery :
- Pharmacokinetic Improvement : Incorporating D-amino acids like D-lysine can lead to peptides with better pharmacokinetic properties and reduced immunogenicity.
- Therapeutic Development : Peptides synthesized with this compound have shown potential in therapeutic applications, including cancer treatment and antimicrobial activity.
-
Protein Engineering :
- Modification of Protein Interactions : The introduction of D-lysine residues can alter protein conformation and stability, leading to enhanced biological interactions.
-
Biological Probes and Inhibitors :
- Used in developing peptide-based probes for studying biological processes and inhibitors that target specific pathways.
Case Studies
-
Stability Studies :
Research indicates that peptides synthesized using D-amino acids, including those containing this compound, exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired. -
Binding Affinity Modulation :
A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins. This suggests that this compound could be used to engineer peptides with enhanced specificity and efficacy in drug design. -
Therapeutic Applications :
Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles.
Mécanisme D'action
The mechanism of action of Fmoc-D-Lys(Boc)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the α-amino group, preventing unwanted reactions during peptide bond formation. The Boc group protects the ε-amino group, allowing for selective deprotection and subsequent reactions. The compound does not have a direct biological target or pathway but facilitates the synthesis of peptides that may have specific biological activities .
Comparaison Avec Des Composés Similaires
Enantiomeric Comparison: Fmoc-L-Lys(Boc)-OH vs. Fmoc-D-Lys(Boc)-OH
Key Insight : The D-form’s stereochemistry enhances metabolic stability, critical for in vivo applications, whereas the L-form is preferred for native peptide sequences.
Side-Chain Protection Variants
(a) Fmoc-Lys(Dde)-OH (CAS: 150629-67-7)
- Protection: Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) on the ε-amino group.
- Orthogonality : Dde is cleaved with 2% hydrazine in DMF, enabling selective side-chain modification .
- Use Case : Ideal for synthesizing branched peptides or post-SPPS conjugations (e.g., biotinylation ).
(b) Fmoc-Lys(ThioAc)-OH
- Protection : Thioacetyl (ThioAc) group.
- Functionality : Enables disulfide bond formation or metal coordination.
- Application : Used in automated SPPS for peptides requiring redox-active motifs .
(c) Fmoc-Lys(Glc/Man)-OH
- Protection: Glycosylated (glucose or mannose) ε-amino group.
- Impact : Enhances solubility and target specificity (e.g., lectin-binding peptides) .
Comparison with this compound :
- Boc is universally compatible with Fmoc-SPPS but requires harsh acids for cleavage.
- Dde/ThioAc offer orthogonal deprotection but are niche in application.
- Glycosylation adds functional complexity but complicates synthesis.
Structural Analogues with Modified Backbones
(a) Fmoc-β³-HLys(Boc)-OH
- Modification : β³-homo-lysine backbone.
- Effect : Alters peptide conformation and protease resistance .
(b) Fmoc-N-Me-Lys(Boc)-OH
- Modification: N-methylated α-amino group.
- Effect : Reduces hydrogen bonding, enhancing membrane permeability .
Key Insight : Backbone modifications expand functional diversity but require tailored synthesis protocols.
Research Findings and Data Tables
Physicochemical Properties
Activité Biologique
Fmoc-D-Lys(Boc)-OH , or Nα-Fmoc-Nε-Boc-D-lysine, is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of lysine. The D-enantiomer of lysine offers unique stereochemical properties that can influence biological activity in various contexts.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 468.54 g/mol. The structural features include:
- Fmoc Group : Protects the alpha-amino group, facilitating peptide synthesis.
- Boc Group : Protects the epsilon-amino group, allowing for selective reactions.
- D-Lysine : Provides a different spatial arrangement compared to the L-enantiomer, potentially altering interactions in biological systems.
Research indicates that this compound can modulate various biological activities through its incorporation into peptides. The biological mechanisms include:
- Histone Methylation Modulation : Peptides containing this compound can influence histone methylation patterns, which are crucial for regulating gene expression and chromatin structure .
- Cellular Signaling Pathways : Modified peptides may interact with cellular signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis .
- Drug Delivery Systems : The compound has been explored in liposomal formulations, enhancing drug delivery efficiency and targeting capabilities .
Peptide Synthesis
This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for stepwise peptide assembly while maintaining stability during synthesis. This compound has been shown to facilitate the creation of site-specific modifications, such as methylation, which can be critical for studying protein function and interactions.
Case Studies
- Histone Modification Studies : In one study, peptides synthesized with this compound were shown to alter histone methylation patterns in vitro, demonstrating its potential as a tool for epigenetic research.
- Nano-carrier Development : Research involving self-assembling nanoparticles containing this compound demonstrated improved targeting and efficacy in delivering therapeutic agents to specific tissues, highlighting its utility in drug delivery systems .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other lysine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | D-enantiomer of lysine | Provides stereochemical variation |
Fmoc-Lys(Boc)-OH | L-enantiomer of lysine | Standard lysine without stereochemical variation |
Fmoc-N-Me-Lys(Boc)-OH | Methyl substitution on lysine side chain | Alters hydrophobic interactions |
Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Changes hydrophobic properties |
Q & A
Q. What are the critical parameters for successful coupling of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis?
Answer:
- Coupling Agents : Use activating agents such as HBTU or DIC with HOBt to enhance coupling efficiency.
- Reaction Time : Optimize coupling duration (typically 30–60 minutes) to ensure complete acylation while minimizing racemization .
- Temperature : Maintain temperatures below 25°C to reduce side reactions .
- Base Conditions : Use DIEA or NMM to maintain a mildly basic pH (~8–9) for optimal Fmoc deprotection and coupling .
Methodological Tip : Perform Kaiser tests or UV monitoring to confirm coupling completion before proceeding to the next residue .
Q. How can enantiomeric purity of this compound be validated post-synthesis?
Answer:
- Chiral HPLC : Utilize chiral columns (e.g., Chiralpak®) with mobile phases like hexane/isopropanol to resolve D/L isomers. Purity ≥99.8% has been reported for commercial batches .
- Polarimetry : Measure specific rotation ([α]ᴅ²⁰ = +12° ± 2° in DMF) to confirm stereochemical integrity .
- Mass Spectrometry (MS) : Verify molecular weight (468.5 g/mol) and isotopic patterns to rule out impurities .
Supplier Comparison :
Supplier | Purity (HPLC) | Enantiomeric Purity |
---|---|---|
CEM | ≥99.0% | ≥99.8% |
GLPBIO | >98.00% | Not specified |
Santa Cruz Biotech | ≥97% | Not specified |
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544408 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92122-45-7 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.